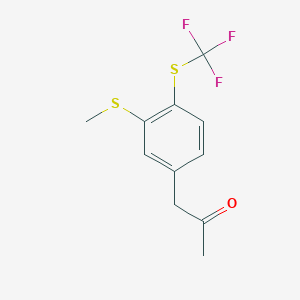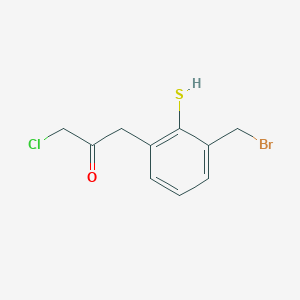
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a suitable precursor followed by thiolation and chlorination steps. For example, the bromination of a phenyl derivative can be achieved using bromine in carbon tetrachloride, followed by thiolation with a thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride.
Thiolation: Thiol reagents under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted phenyl derivatives .
Scientific Research Applications
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The mercapto group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Another bromomethyl-containing compound used in organic synthesis.
Bromothymol Blue: A brominated compound used as a pH indicator.
Uniqueness
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-3-1-2-7(10(8)14)4-9(13)6-12/h1-3,14H,4-6H2 |
InChI Key |
GIMOVEQCZAROLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)S)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


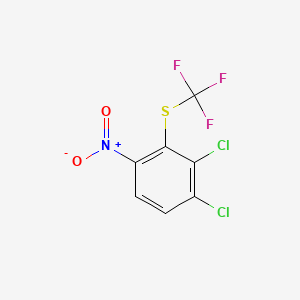
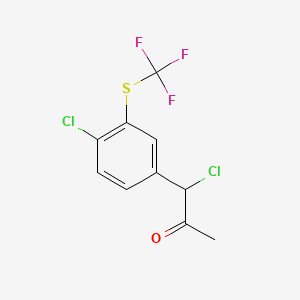
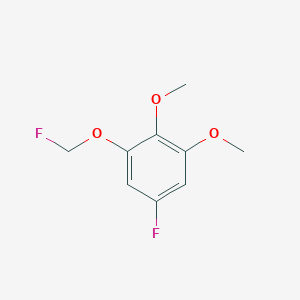
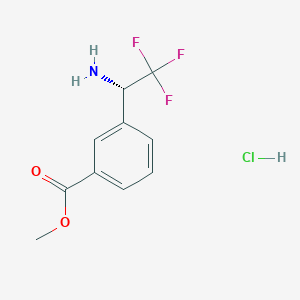
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
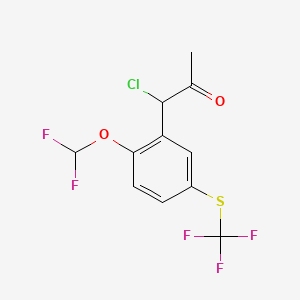

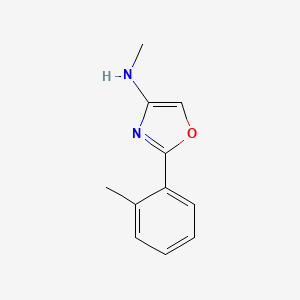
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)

